REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:8].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This preparation
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)N)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.OC(C(=O)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |